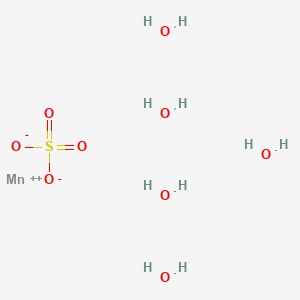

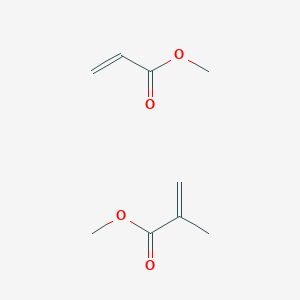

![molecular formula C42H75NO10 B1264530 1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)

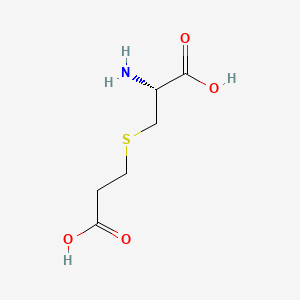

1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-(4-methoxyphenyl)undecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

科学的研究の応用

Synthesis and Derivative Studies

Synthesis of Galactosylphytosphingosine : Phytosphingosine, derived from Hansenula ciferrii yeast, has been used for synthesizing galactosphingolipids. This process involves glycosidation with acetobromogalactose and subsequent alkaline hydrolysis, leading to the formation of psychosine-like intermediates and cerebrosides (Pascher, 1974).

Development of Hydroxylated Analogues : The synthesis of hydroxylated analogues of α-galactosyl ceramide (KRN7000) has been reported. This involves variations in the phytosphingosine chains and stereochemistry adjustments, producing hydroxylated KRN7000 analogues (Sawant et al., 2013).

Total Synthesis of Alpha-Galactosyl Cerebroside : A convergent synthetic approach has been developed for alpha-galactosyl cerebroside, demonstrating its immunostimulatory activity. The synthesis starts with 4,6-O-benzylidene galactose and involves a key O-galactosylation step (Figueroa‐Pérez & Schmidt, 2000).

Functional Applications and Modifications

Immunostimulant Synthesis : The use of olefin cross-metathesis has been employed to prepare alpha-C-galactosylceramide derivatives, which serve as immunostimulants. This method combines vinyl and propenyl glycosides with vinyl derivatives of phytosphingosine (Chen et al., 2004).

Development of Immunomodulating Glycosphingolipids : A new approach for the synthesis of 2′-deoxy-α-galactosyl glycosphingolipids was achieved, demonstrating the potential in immunomodulation applications (Costantino et al., 2002).

CD1d-mediated Th1-biased NKT Cell Responses : The synthesis of 6′-modified α-GalCer analogues with an intact phytoceramide moiety was reported. These analogues can skew cytokine release profiles to Th1, maintaining strong antigenic activity (Trappeniers et al., 2008).

Inhibition of Glycosyltransferases : The synthesis of alpha-D-galactopyranosyl 1-(methylenediphosphonate) and its analogues has been accomplished. These compounds serve as specific inhibitors of glycosyltransferases, useful in studying the role of these enzymes in processes like metastasis (Vaghefi et al., 1987).

Structural and Chemical Analysis

GIPCs in Aspergillus fumigatus : The study and characterization of glycosylinositolphosphoceramides (GIPCs) in Aspergillus fumigatus highlighted the presence of C(18:0)-phytosphingosine conjugated with hydroxylated fatty acids, playing a role in fungal-host interactions (Simenel et al., 2007).

NKT Cell Activation via CD1d Interaction : Sphinganine-containing alpha-galactosylceramides have been synthesized and shown to activate NKT cells through CD1d interaction, suggesting potential applications in treating various conditions (Ndonye et al., 2005).

Stereoselective Route to Alpha- or Beta-galactosphingolipids : A general synthetic strategy for alpha- or beta-galactosylceramides and their analogues was developed, allowing the preparation of different glycolipids with structural variations. This method is significant for synthesizing various alpha-GalCer-related compounds for CD1d-restricted T-cell activation studies (Matto et al., 2007).

特性

製品名 |

1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine |

|---|---|

分子式 |

C42H75NO10 |

分子量 |

754 g/mol |

IUPAC名 |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-(4-methoxyphenyl)undecanamide |

InChI |

InChI=1S/C42H75NO10/c1-3-4-5-6-7-8-9-10-11-15-18-21-24-35(45)38(47)34(31-52-42-41(50)40(49)39(48)36(30-44)53-42)43-37(46)25-22-19-16-13-12-14-17-20-23-32-26-28-33(51-2)29-27-32/h26-29,34-36,38-42,44-45,47-50H,3-25,30-31H2,1-2H3,(H,43,46)/t34-,35+,36+,38-,39-,40-,41+,42-/m0/s1 |

InChIキー |

CMJVYOWZSKQYGL-LQPUHCPASA-N |

異性体SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)OC)O)O |

正規SMILES |

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)OC)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

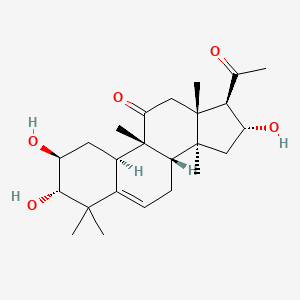

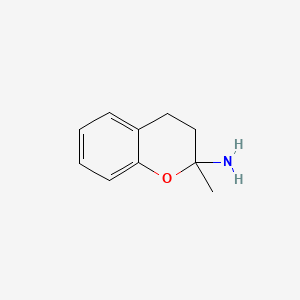

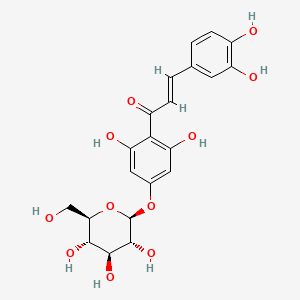

![[(4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1264447.png)

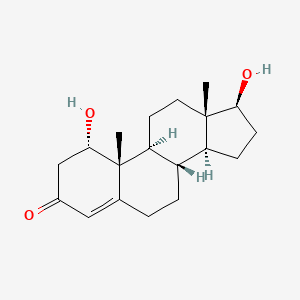

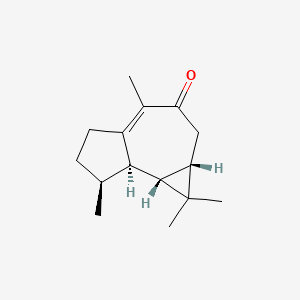

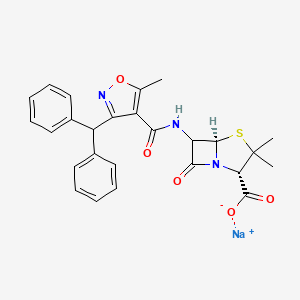

![Sodium 3-[(4E)-4-[(2E,4Z)-4-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-buten-1-ylidene]-1(4H)-quinolinyl]-1-propanesulfonate](/img/structure/B1264459.png)

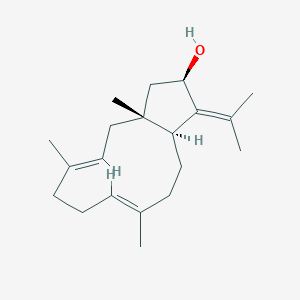

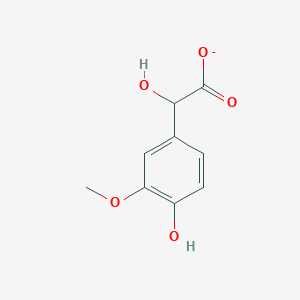

![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)